N-(3-chlorobenzyl)-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with various functional groups, including a chlorophenyl, ethyl, furan-2-yl, and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chlorophenyl, ethyl, furan-2-yl, and methyl groups are introduced through various substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. Common reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-[(3-CHLOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and chemical properties.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is conducted to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(3-CHLOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain a heterocyclic ring system and exhibit diverse biological activities.
Benzanilides: These compounds have a similar structure with an anilide group substituted with a benzene ring.
Furan Derivatives: Compounds containing a furan ring, which are studied for their chemical and biological properties.
Properties
Molecular Formula |
C24H22ClNO3 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H22ClNO3/c1-3-17-9-10-22-21(13-17)16(2)23(29-22)24(27)26(15-20-8-5-11-28-20)14-18-6-4-7-19(25)12-18/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
MZGHDMGEPHOPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
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